molecular formula C11H14N2O B12997031 1-(Pyridin-2-ylmethyl)pyrrolidine-3-carbaldehyde

1-(Pyridin-2-ylmethyl)pyrrolidine-3-carbaldehyde

Cat. No.: B12997031
M. Wt: 190.24 g/mol
InChI Key: KTOLRXWFIBXTDF-UHFFFAOYSA-N
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Description

1-(Pyridin-2-ylmethyl)pyrrolidine-3-carbaldehyde is a chemical compound that features a pyrrolidine ring substituted with a pyridin-2-ylmethyl group and an aldehyde functional group at the third position

Preparation Methods

The synthesis of 1-(Pyridin-2-ylmethyl)pyrrolidine-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of pyrrolidine with pyridine-2-carbaldehyde under specific conditions to form the desired product. The reaction typically requires a catalyst and may involve steps such as condensation and cyclization .

Industrial production methods for this compound are not widely documented, but laboratory-scale synthesis often involves the use of standard organic synthesis techniques, including the use of protecting groups and purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

1-(Pyridin-2-ylmethyl)pyrrolidine-3-carbaldehyde undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(Pyridin-2-ylmethyl)pyrrolidine-3-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Pyridin-2-ylmethyl)pyrrolidine-3-carbaldehyde involves its interaction with specific molecular targets. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, while the aldehyde group can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

1-(Pyridin-2-ylmethyl)pyrrolidine-3-carbaldehyde can be compared with similar compounds such as:

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

1-(pyridin-2-ylmethyl)pyrrolidine-3-carbaldehyde

InChI

InChI=1S/C11H14N2O/c14-9-10-4-6-13(7-10)8-11-3-1-2-5-12-11/h1-3,5,9-10H,4,6-8H2

InChI Key

KTOLRXWFIBXTDF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1C=O)CC2=CC=CC=N2

Origin of Product

United States

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